Cas no 2227868-97-3 ((1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol)

(1R)-2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a chiral fluorinated alcohol derivative with potential applications in pharmaceutical and agrochemical synthesis. Its stereospecific (1R) configuration and trifluoromethyl group enhance its utility as a building block for bioactive compounds, offering improved metabolic stability and binding affinity. The presence of fluorine and methoxy substituents on the aromatic ring further contributes to its electronic and steric properties, making it valuable in asymmetric synthesis and catalysis. This compound is characterized by high purity and well-defined stereochemistry, ensuring reproducibility in research and industrial processes. Its structural features make it a versatile intermediate for developing fluorinated analogs of therapeutic agents and specialty chemicals.
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol structure
2227868-97-3 structure
Product Name:(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
CAS No:2227868-97-3
MF:C9H8F4O2
MW:224.152236938477
CID:5974352
PubChem ID:165968126
Update Time:2025-10-28

(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
    • EN300-1940720
    • 2227868-97-3
    • Inchi: 1S/C9H8F4O2/c1-15-6-4-2-3-5(10)7(6)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m1/s1
    • InChI Key: PJCOTFDJDCLVEU-MRVPVSSYSA-N
    • SMILES: FC([C@@H](C1C(=CC=CC=1OC)F)O)(F)F

Computed Properties

  • Exact Mass: 224.04604214g/mol
  • Monoisotopic Mass: 224.04604214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.5Ų

(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1940720-0.05g
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
2227868-97-3
0.05g
$1008.0 2023-09-17
Enamine
EN300-1940720-0.1g
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
2227868-97-3
0.1g
$1056.0 2023-09-17
Enamine
EN300-1940720-0.25g
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
2227868-97-3
0.25g
$1104.0 2023-09-17
Enamine
EN300-1940720-0.5g
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
2227868-97-3
0.5g
$1152.0 2023-09-17
Enamine
EN300-1940720-1.0g
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
2227868-97-3
1g
$1357.0 2023-05-23
Enamine
EN300-1940720-2.5g
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
2227868-97-3
2.5g
$2351.0 2023-09-17
Enamine
EN300-1940720-5.0g
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
2227868-97-3
5g
$3935.0 2023-05-23
Enamine
EN300-1940720-10.0g
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
2227868-97-3
10g
$5837.0 2023-05-23
Enamine
EN300-1940720-1g
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
2227868-97-3
1g
$1200.0 2023-09-17
Enamine
EN300-1940720-5g
(1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol
2227868-97-3
5g
$3479.0 2023-09-17

Additional information on (1R)-2,2,2-trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

(1R)-2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (CAS No. 2227868-97-3)

(1R)-2,2,2-Trifluoro-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol, also known by its CAS number 2227868-97-3, is a highly specialized organic compound with significant applications in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a chiral alcohol moiety and a fluorinated methoxy-substituted phenyl ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule.

The synthesis of (1R)-Trifluoroethanol derivatives has been a topic of considerable interest in recent years due to their potential as intermediates in the production of advanced pharmaceuticals. Recent studies have highlighted the role of this compound in the development of novel anti-inflammatory agents and as a precursor for the synthesis of bioactive molecules. Its chiral center at the alcohol position makes it particularly valuable for enantioselective reactions, which are critical in drug design.

One of the most notable advancements in the study of this compound involves its application in asymmetric catalysis. Researchers have demonstrated that (1R)-Trifluoroethanol derivatives can serve as effective ligands in transition metal-catalyzed reactions, enabling the selective formation of enantiomerically enriched products. This breakthrough has significant implications for the pharmaceutical industry, where the demand for high-purity enantiomers is continually growing.

In terms of physical properties, (1R)-Trifluoroethanol derivatives exhibit a high degree of stability under standard conditions, making them suitable for use in various industrial processes. Their ability to form strong hydrogen bonds contributes to their solubility in polar solvents, which is advantageous for their application in chromatographic separations and other analytical techniques.

The fluorinated methoxyphenyl group present in this compound plays a crucial role in modulating its electronic properties. This feature has been leveraged in recent studies to explore its potential as a building block for advanced materials such as fluoropolymers and optoelectronic devices. The incorporation of this group into polymer backbones has been shown to enhance thermal stability and mechanical strength, making it a promising candidate for high-performance applications.

From an environmental perspective, the synthesis and use of (1R)-Trifluoroethanol derivatives have been optimized to minimize ecological impact. Modern production methods emphasize energy efficiency and waste reduction, aligning with global sustainability goals. Additionally, research into biodegradation pathways has provided insights into how this compound can be safely integrated into industrial processes without posing risks to ecosystems.

In conclusion, (1R)-Trifluoroethanol derivatives represent a cutting-edge class of compounds with diverse applications across multiple disciplines. Their unique chemical structure and versatile functional groups make them indispensable tools in contemporary research and development efforts. As scientific understanding continues to evolve, it is anticipated that this compound will find even more innovative uses in fields ranging from medicine to materials science.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm